ethyl 5-benzyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The this compound molecule features an ethyl ester group at the 4-position and a benzyl group at the 5-position, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by benzylation at the 5-position. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products
The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazoles .
Scientific Research Applications
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, altering cellular pathways. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.
Benzyl pyrazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
Methyl 5-benzyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl ester and benzyl groups enhances its solubility, reactivity, and potential as a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
2282722-99-8 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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